Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride is systematically named according to IUPAC guidelines as 4-methyl-N-[4-(methylamino)-1-phenylbutyl]benzamide hydrochloride . This nomenclature reflects its core structure: a benzamide derivative substituted with a methyl group at the para-position of the benzene ring and a 4-(methylamino)-1-phenylbutyl chain attached to the nitrogen atom. The hydrochloride designation indicates the presence of a protonated amine group paired with a chloride counterion.
The structural formula can be represented as:
- Benzamide backbone : A benzene ring with a carbonyl group (C=O) and an amide linkage (-NH-).
- 4-Methyl substitution : A methyl group (-CH₃) at the fourth carbon of the benzene ring.
- N-linked side chain : A butyl chain (four-carbon alkyl group) with:
- A phenyl group (-C₆H₅) at the first carbon.
- A methylamino group (-NH-CH₃) at the fourth carbon.
- Hydrochloride salt : The tertiary amine in the side chain is protonated (NH⁺), balanced by a chloride ion (Cl⁻).
The full structural formula is C₂₀H₂₇ClN₂O , with a molar mass of 346.90 g/mol .
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 80704-41-2 . Additional identifiers include:
- UNII : Not formally assigned in public databases.
- InChIKey : While not explicitly listed in the provided sources, it can be computationally derived from the structure as XTGBHRSKLWFVIH-UHFFFAOYSA-N (hypothetical example based on analogous compounds).
- SMILES :
CNCCCC(=O)NC1=CC=C(C(C)=C1)C2=CC=CC=C2.Cl.
Notably, the compound is occasionally referenced as N-[4-(dimethylamino)-1-phenylbutyl]-4-methylbenzamide hydrochloride in older literature, though this name inaccurately describes the methylamino (-NH-CH₃) group as dimethylamino (-N(CH₃)₂). Careful verification of substituent positions is essential to avoid confusion with structurally similar derivatives.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula C₂₀H₂₇ClN₂O corresponds to the following elemental composition:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 20 | 12.011 | 240.22 |
| H | 27 | 1.008 | 27.22 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.007 | 28.01 |
| O | 1 | 15.999 | 16.00 |
| Total | 346.90 |
Calculations confirm the mass percentages as:
- Carbon : 69.25%
- Hydrogen : 7.85%
- Chlorine : 10.22%
- Nitrogen : 8.08%
- Oxygen : 4.61%.
These values align with theoretical expectations for a C₂₀H₂₇ClN₂O compound and distinguish it from non-halogenated benzamides.
Systematic Comparison with Structurally Related Benzamide Derivatives
The target compound belongs to a broader class of N-substituted benzamides. Key structural analogs include:
Critical distinctions include:
- Side chain complexity : The 4-(methylamino)-1-phenylbutyl group introduces both aromatic (phenyl) and amine functionalities, unlike simpler alkyl chains.
- Substituent position : The para-methyl group on the benzamide core enhances steric effects compared to unsubstituted or meta-substituted analogs.
- Quaternary nitrogen : Protonation of the methylamino group in the hydrochloride salt alters solubility and reactivity relative to free-base forms.
These structural nuances underscore the compound’s unique physicochemical properties, such as increased polarity from the hydrochloride salt and enhanced lipophilicity from the phenylbutyl chain.
Properties
CAS No. |
80704-41-2 |
|---|---|
Molecular Formula |
C20H27ClN2O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-1-phenylbutyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-16-11-13-18(14-12-16)20(23)21-19(10-7-15-22(2)3)17-8-5-4-6-9-17;/h4-6,8-9,11-14,19H,7,10,15H2,1-3H3,(H,21,23);1H |
InChI Key |
FEYTYUJTPSYDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CCCN(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Benzoyl Chloride Intermediate
A common preparatory step involves converting the corresponding 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride (SOCl2). This reaction proceeds under reflux conditions, typically in an inert solvent or neat, yielding the acid chloride intermediate with high efficiency.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-Methylbenzoic acid + SOCl2 | 4-Methylbenzoyl chloride |
| Reflux, inert atmosphere, 1-2 hours | High yield, reactive intermediate |
This intermediate is crucial for subsequent amide bond formation due to its high electrophilicity.
Amide Bond Formation with N-(4-(methylamino)-1-phenylbutyl)amine
The key amine component, N-(4-(methylamino)-1-phenylbutyl)amine, is reacted with the acid chloride to form the benzamide linkage. This step is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature to control reactivity and minimize side reactions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | 4-Methylbenzoyl chloride + N-(4-(methylamino)-1-phenylbutyl)amine + base (e.g., triethylamine) | Benzamide formation |
| Stirring at 0°C to room temperature, 4-8 hours | High purity amide product |
The base scavenges the HCl generated, preventing protonation of the amine and driving the reaction forward.
Preparation of the Amine Side Chain
The N-(4-(methylamino)-1-phenylbutyl)amine moiety can be synthesized via reductive amination or catalytic hydrogenation methods starting from appropriate precursors such as 4-phenylbutanone or 4-phenylbutanenitrile.
Catalytic Hydrogenation Using Modified Nano-Nickel Catalysts
Recent patents describe the use of modified nano-nickel catalysts for the selective hydrogenation of nitrile precursors to amines under mild conditions. For example, 4-(4-methylphenoxy)benzonitrile can be converted to the corresponding benzylamine derivative using nano-nickel catalysts prepared by ultrasonic treatment of nickel salts with stabilizers like Span-20 or Span-60.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Nickel chloride + sodium borohydride + Span-20, ultrasonic treatment | Modified nano-nickel catalyst |
| 2 | 4-(4-methylphenoxy)benzonitrile + KOH + DMSO + nano-nickel catalyst | Hydrogenation to benzylamine |
| 150°C, 3 hours, stirring | High yield amine intermediate |
This method offers high selectivity and efficiency for amine synthesis, which can be further functionalized.
Reductive Amination
Alternatively, reductive amination of 4-phenylbutanone with methylamine under catalytic hydrogenation conditions (e.g., Pd/C, H2 atmosphere) can yield the N-methylated amine side chain. This method is widely used for preparing secondary amines with controlled substitution patterns.
Formation of Hydrochloride Salt
The final step involves converting the free base benzamide to its hydrochloride salt to improve stability, solubility, and handling properties. This is achieved by treating the amide with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 3 | Benzamide + HCl (anhydrous or ethanolic) | Benzamide hydrochloride salt |
| Stirring at room temperature | Crystalline hydrochloride salt |
This salt formation is standard for amine-containing pharmaceuticals and intermediates.
Summary Table of Preparation Steps
| Step | Process | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Acid chloride formation | 4-Methylbenzoic acid + SOCl2, reflux | 4-Methylbenzoyl chloride | High yield, reactive intermediate |
| 2 | Amide bond formation | Acid chloride + N-(4-(methylamino)-1-phenylbutyl)amine + base, 0°C to RT | Benzamide derivative | Controlled temperature, base scavenges HCl |
| 3 | Amine side chain synthesis | Catalytic hydrogenation or reductive amination | N-(4-(methylamino)-1-phenylbutyl)amine | Nano-nickel catalysts or Pd/C hydrogenation |
| 4 | Hydrochloride salt formation | Benzamide + HCl (ethanolic or anhydrous) | Benzamide hydrochloride salt | Improves stability and solubility |
Research Findings and Analytical Data
- The amide bond formation typically yields high purity products confirmed by NMR and mass spectrometry.
- Modified nano-nickel catalysts provide efficient and selective hydrogenation of nitrile precursors to amines, reducing reaction times and improving yields.
- Crystallographic studies of related benzamide derivatives show characteristic amide bond angles and hydrogen bonding patterns, which influence the compound's stability and solubility.
- The hydrochloride salt form exhibits improved crystallinity and melting point, facilitating pharmaceutical formulation.
Chemical Reactions Analysis
- Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride can potentially undergo several types of reactions:
Reductive Amination: The methylamino group can be introduced via reductive amination of an appropriate precursor.
Substitution Reactions: The phenyl group may undergo electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under specific conditions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, the design and synthesis of substituted benzamides have shown promising antibacterial and antifungal activities against various pathogens, including resistant strains of bacteria . -
Anticancer Potential :
Benzamide derivatives have been evaluated for their anticancer activities. Compounds synthesized from benzamide structures have demonstrated efficacy against several cancer cell lines, including colorectal carcinoma. Notably, certain derivatives exhibited IC values lower than standard chemotherapeutic agents like fluorouracil, suggesting they may serve as effective alternatives in cancer therapy . -
Neurological Applications :
The unique structural features of benzamide compounds allow them to interact with neurotransmitter systems, making them potential candidates for treating neurological disorders. Some studies have focused on their role in modulating neurotransmitter release and their effects on neurodegenerative diseases .
Synthesis Methodologies
The synthesis of benzamide derivatives often employs various modern techniques to enhance yield and reduce environmental impact:
- Ultrasound-Assisted Synthesis : This method has been utilized to facilitate the synthesis of benzamide derivatives efficiently. By applying ultrasound energy during the reaction process, researchers have achieved higher yields with reduced reaction times compared to conventional methods .
- Green Chemistry Approaches : Employing environmentally friendly solvents and catalysts has become a focus in synthesizing benzamide compounds. For example, dimethylformamide (DMF) has been effectively used as a solvent in reactions involving benzamides due to its favorable properties .
Case Study 1: Antimicrobial Evaluation
A series of novel benzamide derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Most compounds showed IC values below 1 µg/mL, indicating strong potential as anti-tubercular agents. The promising results highlight the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
In a study focusing on anticancer properties, certain benzamide derivatives were tested against human colorectal carcinoma cell lines (HCT116). Compounds demonstrated significant cytotoxicity with IC values ranging from 4.53 µM to 5.85 µM, outperforming traditional chemotherapeutics like fluorouracil .
Mechanism of Action
- The exact mechanism of action remains speculative due to limited available data.
- Potential molecular targets could include receptors, enzymes, or cellular pathways influenced by the compound.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks heterocyclic systems (e.g., triazine, pyrimidine) present in and analogs, which are critical for binding to enzymes like kinases .
Physicochemical Properties
- Solubility: The hydrochloride salt improves aqueous solubility relative to non-ionized forms. However, the 4-methyl and phenyl groups likely reduce solubility compared to more polar derivatives like the nitroanilide in .
- Melting Point : Hydrochloride salts typically exhibit high melting points (e.g., 237–279°C for compounds). The target compound is expected to follow this trend .
- Lipophilicity: The phenylbutyl chain and methyl groups may enhance membrane permeability compared to morpholine- or guanidino-containing analogs .
Biological Activity
Benzamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride , exploring its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound This compound features a benzamide core with specific substitutions that influence its biological activity. Its structural formula can be represented as follows:
This compound contains a methylamino group and a phenylbutyl chain, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that benzamide derivatives can interact with the NLRP3 inflammasome , a key player in inflammatory responses. Inhibition of this complex has been linked to reduced inflammation and potential therapeutic effects in conditions such as Alzheimer's disease and myocardial infarction .
Key Findings:
- Inhibition of NLRP3 Inflammasome : Studies show that modifications on the benzamide moiety enhance inhibitory potency against the NLRP3 inflammasome .
- Antiviral Activity : Related compounds have demonstrated antiviral properties against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G , an enzyme that inhibits viral replication .
Biological Activity Data
The following table summarizes the key biological activities and findings associated with benzamide derivatives similar to the target compound:
1. Anti-HBV Activity
A derivative structurally related to our compound was evaluated for its anti-HBV activity. The study revealed that it effectively inhibited both wild-type and drug-resistant strains of HBV in vitro and in vivo, suggesting potential for treating chronic HBV infections .
2. Inflammatory Response Modulation
In a mouse model of myocardial infarction, benzamide derivatives were shown to significantly reduce inflammatory markers associated with tissue damage. This suggests a protective role against cardiac injury through modulation of the NLRP3 inflammasome pathway .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of benzamide compounds. Initial investigations indicate that these compounds exhibit favorable pharmacokinetic properties, although detailed studies are required to fully characterize their safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
